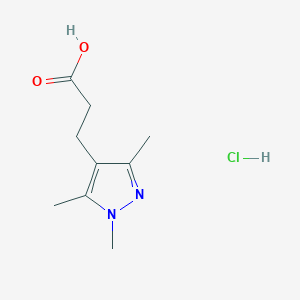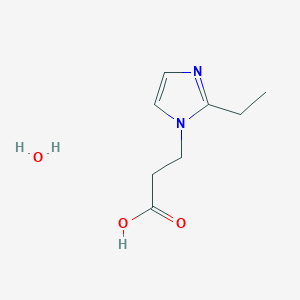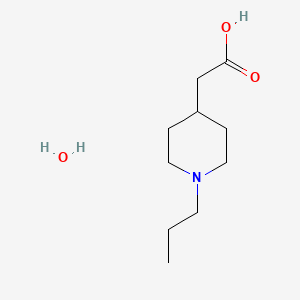![molecular formula C11H17ClN2O2 B1373653 6-[メチル(2-メチルプロピル)アミノ]ピリジン-3-カルボン酸塩酸塩 CAS No. 1221723-69-8](/img/structure/B1373653.png)
6-[メチル(2-メチルプロピル)アミノ]ピリジン-3-カルボン酸塩酸塩
説明
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチドおよびラクタムの合成
この化合物は、多くの生物学的分子や医薬品における基本的な構造であるペプチドとラクタムの合成に重要な役割を果たします。 この化合物によって促進されるアミド結合の形成は、天然のペプチドを模倣したり、目的の特性を持つ新しいペプチドを作成したりできる複雑なペプチド鎖を構築するために不可欠です .
生物活性分子の製造
この化合物は、抗癌、抗真菌、および抗菌特性を有する可能性のある生物活性分子の合成に役立ちます。 アミド結合形成におけるその役割は、さまざまな疾患を標的にする新しい薬物と治療法を作成する上で極めて重要です .
医薬品化学
一般的な医薬品のおよそ25%が、カルボン酸基とアミン官能基の直接アミド化によって合成できるカルボキサミド基を含んでいます。 この化合物は、医薬品化学において、優れた収率でアミドを合成するための信頼性の高いプロトコルを開発するために役立ちます .
有機合成
有機合成における重要な原料として、この化合物は複雑な有機分子の作成に貢献しています。 さまざまな条件下での反応性と安定性により、合成化学における汎用性の高い試薬となっています .
農業用途
農業では、この化合物は、成長促進剤、殺虫剤、または除草剤として役立つ化合物を合成するために使用できます。 その化学的特性により、作物の収量と保護を強化できる特殊な分子を作成できます .
染料業界
この化合物の誘導体は、繊維や材料の色素を製造するために染料業界で使用されています。 その構造的な柔軟性により、さまざまな特性と色合いの幅広い染料を開発できます .
触媒
それは、複雑な有機分子のグリーン合成を含むさまざまな化学反応において触媒として役立ちます。 その触媒特性は、化学プロセスの効率と選択性を向上させることができます .
医薬品中間体
この化合物は、医薬品開発における重要な成分である医薬品中間体を調製するために使用されます。 これらの中間体は、さまざまな医薬品の有効成分(API)の合成につながる可能性があります .
特性
IUPAC Name |
6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15;/h4-6,8H,7H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNAHUVDDPKSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)


![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)




![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)



